![molecular formula C10H12N4O2S B2470952 3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid CAS No. 847837-47-2](/img/structure/B2470952.png)

3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

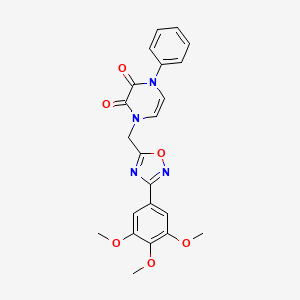

This compound, also known as 2-{5,7-dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid, has a molecular formula of C9H10N4O2S . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system combining a triazole and a pyrimidine ring . This core is substituted at the 5 and 7 positions with methyl groups and at the 2 position with a sulfanyl group .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

1,2,4-triazole derivatives, including structures related to the specified chemical, are recognized for their antibacterial and antifungal properties. The unique structure of 1,2,4-triazoles serves as a cornerstone for synthesizing compounds with potential antibacterial mechanisms, targeting various strains such as Staphylococcus aureus. These derivatives are effective against both nosocomial and community-acquired pathogens, including drug-resistant forms, suggesting a promising avenue for developing new antibacterial agents (Li & Zhang, 2021).

Optical Sensing and Medicinal Applications

Pyrimidine and triazole frameworks play a crucial role in the creation of optical sensors and have significant implications in medicinal chemistry. These derivatives are ideal for sensing applications due to their ability to form both coordination and hydrogen bonds, making them suitable as probes for detecting various biological and chemical entities. The integration of these heterocyclic compounds into optical sensors underscores their versatility and applicability in bioanalytical methodologies and drug development (Jindal & Kaur, 2021).

Antioxidant and Anti-inflammatory Potentials

The reactivity of 1,2,4-triazole derivatives, including the ability to incorporate sulfur functionalities, has been associated with antioxidant and anti-inflammatory activities. These compounds are compared with biogenic amino acids like cysteine, indicating their potential in mitigating oxidative stress and inflammation. This aspect is particularly relevant in the context of developing therapeutic agents aimed at conditions characterized by oxidative damage and inflammatory processes (Kaplaushenko, 2019).

Central Nervous System (CNS) Activity

Exploratory research into heterocyclic compounds, including triazoles and pyrimidines, has opened new pathways for synthesizing CNS-active drugs. These compounds, due to their structural diversity and functional group variation, are studied for their potential effects on the CNS, ranging from neuroprotection to the treatment of neurodegenerative disorders. The ability of these molecules to interact with various biological targets underscores their significance in developing novel therapeutics for CNS conditions (Saganuwan, 2017).

Chemotherapeutic Applications

The structural intricacies of triazoles, including those resembling 3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid, contribute significantly to chemotherapeutic research. Their capacity to form stable compounds with potential antitumor, antiviral, and antimicrobial activities highlights the vast therapeutic landscape these molecules could influence. Ongoing research aims to harness these properties to develop effective treatments against various cancers and infectious diseases (Ferreira et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(5,7-dimethyl-2-sulfanylidene-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-5-7(3-4-8(15)16)6(2)14-9(11-5)12-10(17)13-14/h3-4H2,1-2H3,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCYLRJCBNKWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NC(=S)NN12)C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2470875.png)

![N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide](/img/structure/B2470878.png)

![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B2470880.png)

![N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470885.png)

![2-[1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2470889.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2470891.png)